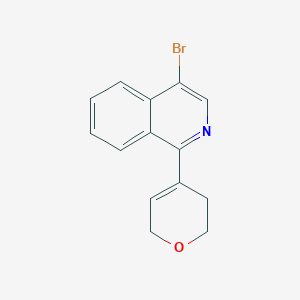

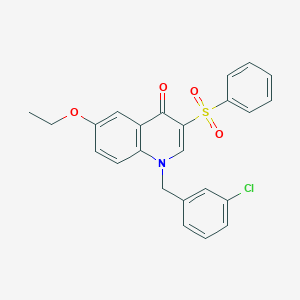

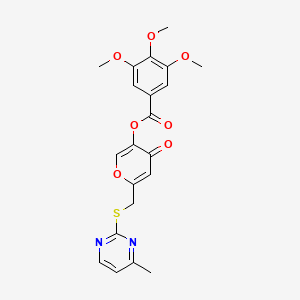

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re interested in is a complex organic molecule that contains an indole group, a pyridine group, and a thiophene group. These groups are common in many biologically active molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, which are commonly used to confirm the structures of synthetic derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For similar compounds, the antioxidant property was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method .科学的研究の応用

Chemical Synthesis and Molecular Design

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide and related compounds have been studied for their potential in chemical synthesis and molecular design, particularly in the development of novel heterocyclic compounds. For instance, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives highlight the utility of related compounds in generating structurally diverse molecular architectures (Fadda, Bondock, Khalil, & Tawfik, 2013). These methodologies offer pathways to synthesize compounds with potential biological activities, showcasing the chemical versatility of thiophene-pyridine-indole derivatives in medicinal chemistry and drug design.

Antiproliferative Activity and Cancer Research

The antiproliferative activities of compounds structurally related to this compound have been explored, particularly in the context of cancer research. Studies on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown activity against enzymes like phospholipase C, with modifications at specific positions influencing the biological activity (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017). This suggests that derivatives of this compound might be valuable in developing new anticancer agents by targeting specific cellular pathways.

Computational Chemistry and Drug Design

Theoretical studies have been conducted to understand the reaction mechanisms and structural properties of related compounds. For example, the thermodynamics and kinetics of spiro-heterocycle formation, involving compounds with indole and pyridine components, have been investigated using density functional theory (DFT). This computational approach helps in elucidating the energy landscapes and geometrical changes during reactions, providing insights that are crucial for drug design and synthesis optimization (Siaka, Uzairu, Idris, & Abba, 2017).

Biochemical Sensors and Molecular Recognition

Compounds incorporating thiophene, pyridine, and indole moieties have also been explored for their potential as biochemical sensors. The synthesis and characterization of derivatives for molecular recognition abilities towards transition metal ions demonstrate the utility of these compounds in developing chemosensors. Such applications are significant for environmental monitoring, medical diagnostics, and chemical research, where selective and sensitive detection of ions or molecules is required (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

作用機序

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For similar compounds, biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity, and antioxidant activity were evaluated .

将来の方向性

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

特性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(16-11-21-17-6-2-1-5-15(16)17)22-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMONTACCYXKPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)